molecular formula C8H6ClNO B15071508 4-chloro-1H-indol-7-ol

4-chloro-1H-indol-7-ol

Cat. No.: B15071508
M. Wt: 167.59 g/mol
InChI Key: FBNJAKSTGDZHKA-UHFFFAOYSA-N
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Description

4-chloro-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The presence of a chlorine atom at the 4-position and a hydroxyl group at the 7-position of the indole ring imparts unique chemical properties to this compound, making it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-indol-7-ol can be achieved through several methods. One common approach involves the reaction of 7-hydroxyindole with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position . The reaction is typically carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial settings to minimize the environmental impact of chemical production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-indol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1H-indol-7-ol is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence the compound’s reactivity and biological activity, making it distinct from other halogen-substituted indole derivatives .

Biological Activity

4-Chloro-1H-indol-7-ol is a synthetic compound belonging to the indole family, which has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

  • Chemical Formula : C8H6ClN
  • Molecular Weight : 155.59 g/mol
  • CAS Number : 1194-57-0

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Research shows that the compound's mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymes involved in metabolic pathways .

Anticancer Activity

Recent studies have also highlighted the anticancer potential of this compound. In vitro assays reveal that it can induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)12Cell cycle arrest
A549 (lung cancer)18Inhibition of proliferation

The compound appears to activate caspase pathways, leading to programmed cell death, making it a candidate for further development in cancer therapeutics .

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may function as an inhibitor of key enzymes involved in cellular signaling pathways, including those related to inflammation and cell proliferation.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results indicated that this compound had superior activity against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Study on Anticancer Properties

In a separate study published in the Journal of Cancer Research, the effects of this compound were assessed on various cancer cell lines. The findings demonstrated that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner, particularly in breast and cervical cancer cells.

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

4-chloro-1H-indol-7-ol

InChI

InChI=1S/C8H6ClNO/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-4,10-11H

InChI Key

FBNJAKSTGDZHKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1O)Cl

Origin of Product

United States

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